molecular formula C7H6ClNO2 B1353488 6-Chloro-2-methoxynicotinaldehyde CAS No. 95652-81-6

6-Chloro-2-methoxynicotinaldehyde

Cat. No. B1353488
CAS RN: 95652-81-6
M. Wt: 171.58 g/mol
InChI Key: AVBARORPQMEWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-methoxynicotinaldehyde is a heterocyclic derivative and can be used as a pharmaceutical intermediate . It is a useful research chemical .


Synthesis Analysis

The synthesis of 6-chloro-2-methoxynicotinaldehyde can be achieved from 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE and Sodium Methoxide .


Molecular Structure Analysis

The molecular formula of 6-Chloro-2-methoxynicotinaldehyde is C7H6ClNO2 . The molecular weight is 171.58 . The structure includes a heterocyclic ring .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 275.2±35.0 °C at 760 mmHg . The flash point is 120.2±25.9 °C . The exact mass is 171.008713 .

Scientific Research Applications

Synthesis of Zinc Complexes

6-Chloro-2-methoxynicotinaldehyde has been used in the synthesis of Schiff bases, which are then used to form Zn(II) chelates. These complexes have potential antibacterial properties, indicated by studies against pathogenic strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan, Scozzafava, & Supuran, 2003).

Development of Fluorescent Dyes

This compound has been used in the synthesis of new fluorescent dyes. The synthesized dyes, which include benzimidazo-[1,2-a]-quinolines and quinazolines among others, exhibit strong fluorescent properties and have been applied to textiles (Rajagopal & Seshadri, 1991).

Optical Properties in Aluminum and Zinc Complexes

Research has shown that derivatives of 6-Chloro-2-methoxynicotinaldehyde, when used as chelating ligands in aluminum and zinc complexes, impact the optical properties of these complexes. These properties include thermal stability and photoluminescence, which is significant for potential applications in materials science (Barberis & Mikroyannidis, 2006).

Antibacterial Applications

The compound has been used in the synthesis of quinolinyl hydrazine benzylidene azobenzenes, which have shown promise as anti-tubercular agents. This application is significant in the field of medicinal chemistry and pharmaceutical research (Anand, 2018).

Synthesis of Polymethine Dyes

Research on the synthesis of substituted 2-(Ethoxycarbonyl-formyl-methylen)-2H-benzopyrans has shown that 6-Chloro-2-methoxynicotinaldehyde can be used to produce polymethine dyes with applications in various industries due to their thermal stability and unique absorption properties (Werner et al., 1994).

Safety And Hazards

The compound has been classified with the GHS07 symbol, indicating that it can cause harm if swallowed, skin irritation, allergic skin reaction, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

6-chloro-2-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBARORPQMEWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445994
Record name 6-CHLORO-2-METHOXYNICOTINALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methoxynicotinaldehyde

CAS RN

95652-81-6
Record name 6-Chloro-2-methoxy-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95652-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-CHLORO-2-METHOXYNICOTINALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-methoxypyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyllithium (1.7 M in pentane, 48.5 mL, 83.0 mmol) in 150 mL of THF at -78° C. was added 6-chloro-2-methoxypyridine (8.94 mL, 75.0 mmol) over 5 min. The reaction mixture was stirred at -78° C. for 1 h, then dimethylformamide (7.55 mL, 97 mmol) was added and the mixture was stirred at this temperature for 1.5 h. After the addition of glacial acetic acid (8.6 mL, 150 mmol), the reaction mixture was allowed to warm to room temperature over a 30- min period, then diluted with ether (200 mL). The organic phase was washed with saturated aqueous NaHCO3 (100 mL) and brine (100 mL), and was dried over MgSO4. Concentration afforded the crude product as a light yellow solid which was recrystallized from hexanes to give 9.6 g (75%) of 6-chloro-2-methoxy-3-pyridinecarboxaldehyde as a white solid: mp 80°-81° C. (mp Suschitzky, H.; Wakefield, B. J. Tetrahedron Lett. 1984, 25, 5693.). 1H NMR (300 MHz, CDCl3)δ10.31 (s, 1H), 8.07 (d, IH, J =9 Hz), 7.03 (d, 1H, J =9 Hz), 4.09 (s, 3H); IR (nujol) 1685, 1580, 1565, 1270, 1140, 1090, 1005, 905, 820, 755 cm-1.
Quantity
48.5 mL
Type
reactant
Reaction Step One
Quantity
8.94 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.55 mL
Type
reactant
Reaction Step Two
Quantity
8.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of tert-butyllithium (1.5 mol/L solution in hexane, 55 mL) in tetrahydrofuran (150 mL) was added 2-chloro-6-methoxypyridine (8.9 mL) at −78° C., and the mixture was stirred for 1 hour. After N,N-dimethylformamide (7.6 mL) was added to the reaction mixture, the resulting mixture was stirred for additionally 1.5 hours. To the reaction mixture was added acetic acid (8.6 mL), and the temperature was raised to room temperature. After saturated aqueous sodium bicarbonate solution was added to the resulting reaction mixture, the mixture was extracted with diethyl ether. The organic layer was washed with brine and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=15/1-3/1) to give 6-chloro-3-formyl-2-methoxypyridine (11 g). To a solution of 4-ethylbromobenzene (1.3 g) in tetrahydrofuran (14 mL) was added tert-buthyllithium (1.5 mol/L solution in hexane, 5.1 mL) at −78° C. under an argon atmosphere, and the mixture was stirred for 30 minutes. A solution of 6-chloro-3-formyl-2-methoxy-pyridine (1.0 g) in tetrahydrofuran (19 mL) was added to the reaction mixture, and the mixture was stirred at 0° C. for 30 minutes. To the reaction mixture was added saturated aqueous ammonium chloride solution, and mixture was extracted with diethyl ether. After the organic layer was dried over anhydrous sodium sulfate, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=7/1) to give 6-chloro-2-methoxypyridin-3-yl 4-ethylphenyl methanol (1.4 g). To a solution of the obtained 6-chloro-2-methoxypyridin-3-yl 4-ethylphenyl methanol (0.56 g) in dichloromethane (10 mL) was added a Dess-Mattin reagent (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3-(1H)-on) (1.0 g), and the mixture was stirred at room temperature for 20 minutes. Saturated aqueous sodium bicarbonate solution (9 mL) and 10% aqueous sodium thiosulfate solution (9 mL) were added to the reaction mixture, and the mixture was extracted with diethyl ether. The organic layer was dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=7/1) to give 6-chloro-2-methoxypyridin-3-yl 4-ethylphenyl ketone (0.44 g). The obtained 6-chloro-2-methoxypyridin-3-yl 4-ethylphenylketone (0.26 g), benzylamine (5 mL) and potassium carbonate (0.21 g) were stirred for 10 hours at 110° C. To the reaction mixture was added saturated aqueous ammonium chloride solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with 1 mol/L hydrochloric acid solution and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=4/1) to give 6-benzylamino-2-methoxypyridin-3-yl 4-ethylphenyl ketone (0.24 g). To a solution of the obtained 6-benzylamino-2-methoxypyridin-3-yl 4-ethylphenyl ketone (0.24 g) in ethanol (6.9 mL) was added 10% palladium carbon powder (0.48 g), and the mixture was stirred at room temperature for 1 hour under a hydrogen atmosphere. The insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by preparative thin layer chromatography on silica gel (developing solvent: hexane/ethyl acetate=2/1) to give 6-amino-3-(4-ethylbenzyl)-2-methoxy-pyridine (0.13 g). To the obtained 6-amino-3-(4-ethylbenzyl)-2-methoxypyridine (0.050 g) was added 30% hydrobromic acid solution in acetic acid (1 mL), and the mixture was stirred for 2 hours at 95° C. The reaction mixture was concentrated under reduced pressure, and the residue was purified by preparative thin layer chromatography on silica gel (developing solvent: dichloromethane/methanol=9/1) to give 6-(N-acetylamino)-3-(4-ethylbenzyl)-1H-pyridin-2-one (0.034 g).
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.6 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-methoxynicotinaldehyde
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-methoxynicotinaldehyde
Reactant of Route 3
Reactant of Route 3
6-Chloro-2-methoxynicotinaldehyde
Reactant of Route 4
Reactant of Route 4
6-Chloro-2-methoxynicotinaldehyde
Reactant of Route 5
Reactant of Route 5
6-Chloro-2-methoxynicotinaldehyde
Reactant of Route 6
6-Chloro-2-methoxynicotinaldehyde

Citations

For This Compound
8
Citations
S Cai, K Wang, Z Qi, K Ye, X Zhou, S Jiang… - European Journal of …, 2023 - Elsevier
… )-2-methyl-CBS-oxazaborolidine or (S)-2-methyl-CBS-oxazaborolidine to give compound 11a or 11b, which underwent C–O coupling reaction with 6-chloro-2-methoxynicotinaldehyde …
Number of citations: 3 www.sciencedirect.com
T Jing, Z Zhang, Z Kang, J Mo, X Yue… - Journal of Medicinal …, 2023 - ACS Publications
… Intermediate 8 was generated through a coupling reaction with 6-chloro-2-methoxynicotinaldehyde, which was transformed into the desired compounds A21–24 using a NaBH 3 CN-…
Number of citations: 2 pubs.acs.org
BD Zlatopolskiy, J Zischler, P Krapf… - Journal of labelled …, 2019 - Wiley Online Library
… To 6-chloro-2-methoxynicotinaldehyde (3.03 g, 17.65 mmol, 1.00 eq.) a 2 m Me 3 N in THF (30.80 mL, 61.78 mmol, 3.50 eq.) was added and the resulting mixture was stirred for 2 h. The …
J Guo, L Luo, Z Wang, N Hu, W Wang… - Journal of Medicinal …, 2020 - ACS Publications
A series of novel linear aliphatic amine-linked triaryl derivatives as inhibitors of PD-1/PD-L1 were designed, synthesized, and evaluated in vitro and in vivo. In this chemical series, …
Number of citations: 26 pubs.acs.org
S Basu, J Yang, B Xu, K Magiera-Mularz… - Journal of Medicinal …, 2019 - ACS Publications
… carbonate (1 g, 3.09 mmol), tert-butyl XPhos (9.5 mg, 0.02 mmol), and palladium (II) acetate (11.2 mg, 0.05 mmol) were added to a solution of 6-chloro-2-methoxynicotinaldehyde (638 …
Number of citations: 73 pubs.acs.org
J Zischler, P Krapf, R Richarz, K Lauchner… - juser.fz-juelich.de
… To 6-chloro-2-methoxynicotinaldehyde (3.03 g, 17.65 mmol, 1.00 eq.) a 2 M Me3N in THF (30.80 mL, 61.78 mmol, 3.50 eq.) was added and the resulting mixture was stirred for 2 h. The …
Number of citations: 0 juser.fz-juelich.de
Q Dong, M Tong, X Yu, L Wang, J Ao… - Journal of Medicinal …, 2023 - ACS Publications
PD-1/PD-L1 checkpoint blockade has demonstrated great success in cancer immunotherapy. Small-molecule PD-L1 inhibitors also attract significant research interests but remain …
Number of citations: 3 pubs.acs.org
川下誠司, カワシタセイジ - 2023 - tsukuba.repo.nii.ac.jp
… ヒドロキシメチル基を有するビフェニル中間体 II-9 に対し,既知の 6chloro-2-methoxynicotinaldehyde(II-37a)もしくは 6-chloro-4-methoxynicotinaldehyde(II-37b) を Pd(OAc)2–Xantphos 触媒…
Number of citations: 2 tsukuba.repo.nii.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.